5-Bromo-2-chloro-6-hydrazinylnicotinonitrile

Description

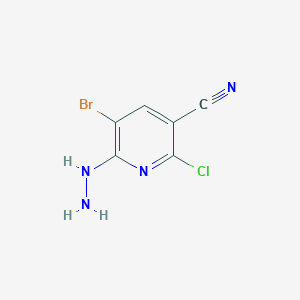

5-Bromo-2-chloro-6-hydrazinylnicotinonitrile (CAS: 1912445-96-5) is a substituted pyridine derivative with the molecular formula C₇H₄BrClN₃ and a molecular weight of 265.49 g/mol. This compound features a nitrile group at position 3, bromo and chloro substituents at positions 5 and 2, respectively, and a hydrazinyl group at position 6 of the pyridine ring . It is commercially available in high purity (98%) and is utilized as a precursor in medicinal and agrochemical research due to its reactive hydrazinyl group, which enables further functionalization into hydrazones, Schiff bases, or heterocyclic frameworks .

Properties

IUPAC Name |

5-bromo-2-chloro-6-hydrazinylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN4/c7-4-1-3(2-9)5(8)11-6(4)12-10/h1H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHNJDDEPDBXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)NN)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-2-chloro-6-hydrazinylnicotinonitrile typically involves:

- Starting from appropriately substituted pyridine or pyrimidine derivatives.

- Introduction of halogen atoms (bromine and chlorine) at specific positions.

- Subsequent functionalization to install the hydrazinyl (-NH-NH2) group at position 6.

- Purification steps to isolate the target compound.

Halogenation and Chlorination Approaches

Though direct literature on this compound is limited, related compounds such as 5-bromo-2-chloropyrimidine and 5-bromo-2-chlorobenzoic acid have well-documented preparation methods that inform the synthesis of the target compound.

A one-step synthesis method for 5-bromo-2-chloropyrimidine involves reacting 2-hydroxypyrimidine with hydrobromic acid under hydrogen peroxide catalysis, followed by chlorination using phosphorus oxychloride in the presence of organic amines (e.g., triethylamine). This method achieves high yield (about 99.4%) and purity (98.9%) with efficient bromine utilization.

For benzoic acid derivatives such as 5-bromo-2-chlorobenzoic acid, halogenation is achieved through controlled bromination and chlorination steps, often involving thionyl chloride or phosphorus oxychloride for chlorination.

These halogenation strategies can be adapted for the nicotinonitrile scaffold to introduce bromine and chlorine at the 5 and 2 positions respectively.

Introduction of the Hydrazinyl Group

The hydrazinyl group (-NH-NH2) at position 6 is typically introduced by nucleophilic substitution or hydrazinolysis of a suitable leaving group precursor, such as a halogen or nitro group at that position.

Literature reports synthesis of hydrazinyl-substituted pyridines by reacting halogenated pyridines with hydrazine hydrate or hydrazine derivatives under reflux conditions in ethanol or other suitable solvents.

For example, 5-bromo-2-chloro-6-hydrazinylpyridine derivatives have been synthesized by refluxing the corresponding halogenated pyridine with hydrazine hydrate, followed by purification through silica gel chromatography.

Representative Synthetic Route

A plausible synthetic route based on literature data:

Data Tables and Analytical Results

Analysis of Preparation Methods

Efficiency: The one-step halogenation method for 5-bromo-2-chloropyrimidine is highly efficient, with yields near quantitative and minimal by-products. This efficiency can be leveraged for the nicotinonitrile analog.

Selectivity: Use of phosphorus oxychloride and organic amines allows selective chlorination without over-chlorination or degradation.

Environmental and Safety Considerations: The described methods minimize toxic by-products and avoid excessive use of hazardous reagents. The one-step process reduces waste and improves safety compared to multi-step halogenations.

Scalability: The methods described are amenable to industrial scale, given the high yields and straightforward purification steps.

Hydrazinyl Group Introduction: The nucleophilic substitution with hydrazine is a classical and reliable method, though care must be taken due to hydrazine's toxicity and reactivity. Purification by chromatography ensures high purity.

- PubChem Compound Summary for this compound, CID 76848555.

- Supplementary Information, Royal Society of Chemistry, Synthesis of hydrazinylpyridine derivatives.

- Related halogenation methods for benzoic acid derivatives and diphenylmethane compounds.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-hydrazinylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine-substituted compounds.

Scientific Research Applications

5-Bromo-2-chloro-6-hydrazinylnicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-hydrazinylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural analogues include:

Key Observations :

- Positional isomerism significantly impacts reactivity. For example, 5-bromo-6-chloronicotinonitrile (Br at 5, Cl at 6) is more reactive in nucleophilic substitutions than its 6-bromo-2-chloro counterpart due to reduced steric hindrance .

- The hydrazinyl group in the target compound distinguishes it from nitrile-only analogues, enabling chelation or coordination chemistry relevant to antimicrobial and anticancer applications .

Functional Group Variations

Key Observations :

- Esters (e.g., Methyl 5-bromo-2-chloronicotinate) are synthesized via acid chloride intermediates and used in agrochemicals, whereas hydrazinyl derivatives are tailored for bioactivity .

- The nitrile group enhances polarity, improving solubility in polar solvents, while aryl or alkyl substituents (e.g., tert-butyl) increase lipophilicity .

Physicochemical Properties

| Property | 5-Bromo-2-chloro-6-hydrazinylnicotinonitrile | 5-Bromo-6-chloronicotinonitrile | Methyl 5-bromo-2-chloronicotinate |

|---|---|---|---|

| Solubility | High in DMSO, methanol | Moderate in chloroform | Low in water, high in DCM |

| Thermal Stability | Decomposes above 200°C | Stable up to 250°C | Stable up to 180°C |

| Reactivity | High (hydrazinyl nucleophilicity) | Moderate (halogen reactivity) | Low (ester stability) |

Key Observations :

Biological Activity

5-Bromo-2-chloro-6-hydrazinylnicotinonitrile is a compound belonging to the class of nicotinonitriles, which have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound through a review of existing literature, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods involving the chlorination and bromination of nicotinonitrile derivatives, followed by hydrazine treatment. The synthetic pathways often yield multiple isomers, which can exhibit different biological activities.

Antimicrobial Activity

Research has demonstrated that nicotinonitriles exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. In vitro studies indicate that these compounds possess stronger antibacterial effects compared to antifungal activities.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies show that it exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

In comparison to standard chemotherapeutics like doxorubicin, this compound shows promising results with lower toxicity towards normal cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound appears to inhibit pro-inflammatory cytokines, suggesting potential for therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Omary et al. evaluated a series of hydrazine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with an emphasis on its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various nicotinonitrile derivatives on human cancer cell lines. The study highlighted that this compound displayed significant inhibitory effects on cell viability in MCF-7 and PC3 cells, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.